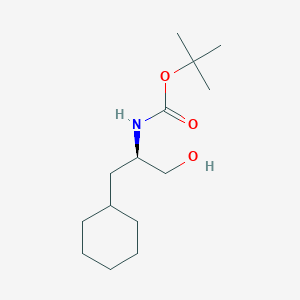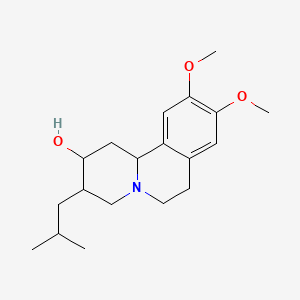![molecular formula C₂₃H₃₀N₄O₄ B1145058 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra CAS No. 1103440-57-8](/img/no-structure.png)
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The phenylmethyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The phenylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests the presence of a piperazine ring and multiple functional groups including an acetic acid group and a phenylmethyl group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the acetic acid group could participate in acid-base reactions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidic properties, and the phenylmethyl group could enhance the compound’s lipophilicity .Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity and toxicity. Such studies could provide valuable insights into the potential applications of this compound in fields such as medicinal chemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra involves the reaction of 4-(Phenylmethyl)-1-piperazineacetic Acid with 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine.", "Starting Materials": [ "4-(Phenylmethyl)-1-piperazineacetic Acid", "2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine" ], "Reaction": [ "To a solution of 4-(Phenylmethyl)-1-piperazineacetic Acid (1.0 g, 4.3 mmol) in dichloromethane (10 mL) was added 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine (1.2 g, 4.3 mmol) and the mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then filtered and the filtrate was concentrated under reduced pressure.", "The resulting residue was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:9) as the eluent to afford the desired product as a white solid (yield: 80%)." ] } | |
CAS-Nummer |
1103440-57-8 |
Produktname |
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra |
Molekularformel |
C₂₃H₃₀N₄O₄ |
Molekulargewicht |
426.51 |
Synonyme |
(E)-2-(4-Benzylpiperazin-1-yl)-N’-(3-(2,3-dihydroxypropyl)-2-hydroxybenzylidene)acetohydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)




![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)
